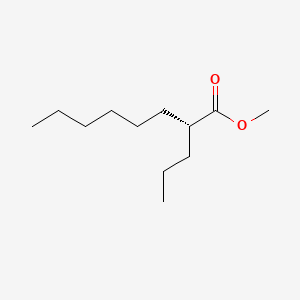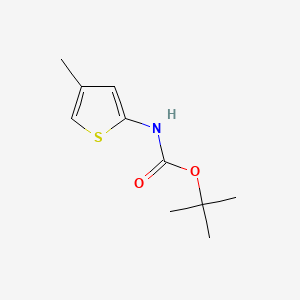
2-(Boc-amino)-4-methylthiophene
Descripción general
Descripción
“2-(Boc-amino)-4-methylthiophene” is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved under mild acidolysis .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected by mild acidolysis . The Boc group can also be removed using a catalyst .Aplicaciones Científicas De Investigación
Electrochromic Materials Development
A study by Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives by grafting Boc-L-leucine into a 3,4-ethylenedioxythiophene (EDOT) side chain, resulting in materials with excellent reversible redox activities and enhanced electrochromic properties. The introduction of the L-leucine group significantly improved the contrast ratios and coloration efficiencies of PEDOT, making these derivatives promising for use in electrochromic devices and optical displays (Hu et al., 2014).
Antimicrobial Activity
Prasad et al. (2017) reported on the synthesis and evaluation of 2-aminothiophene derivatives for their antimicrobial activity. The study synthesized novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which showed significant antimicrobial properties, indicating the potential use of 2-(Boc-amino)-4-methylthiophene derivatives in developing new antimicrobial agents (Prasad et al., 2017).
Electrochemical Oligomerization Studies
Pak et al. (2007) conducted a mechanistic and characteristic investigation of the electrochemical oligomerization of 2-amino-3-cyano-4-methylthiophene (ACMT), resulting in oligomeric mixtures with increased conjugation. This research provides valuable insights into the synthesis of polymer materials with tailored electrical properties (Pak et al., 2007).
Functionalization for Dye and Heavy Metal Removal
Chen et al. (2016) explored the functionalization of graphene oxide (GO) with 4-aminothiophenol and 3-aminopropyltriethoxysilane for enhanced sorption efficiencies of dyes and heavy metals. This study demonstrates the potential environmental applications of this compound derivatives in water purification and pollution remediation (Chen et al., 2016).
Chiral Recognition and Sensing Applications
Several studies have developed chiral PEDOT derivatives by grafting amino acids, including Boc-protected ones, onto EDOT for selective recognition of enantiomers and as chiral sensors. These materials show promise in biochemical applications, including chiral recognition and sensing (Dong et al., 2016; Hu et al., 2015).
Mecanismo De Acción
Target of Action
It is known that the compound is a bifunctional cross-linker . Cross-linkers are molecules that can form bonds with two or more other molecules, often playing a crucial role in the formation of complex structures such as polymers.
Mode of Action
The compound 2-(Boc-amino)-4-methylthiophene can be used in the synthesis of bifunctional azobenzene glycoconjugates . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows the compound to interact with its targets without premature degradation or reaction.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific context in which it is used. As a bifunctional cross-linker, it may facilitate the formation of complex structures or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species or by changes in temperature or pH. The boc group in the compound is known to be stable under a wide range of conditions , suggesting that the compound may retain its functionality in diverse environments.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(4-methylthiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOHXHWQOPBOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
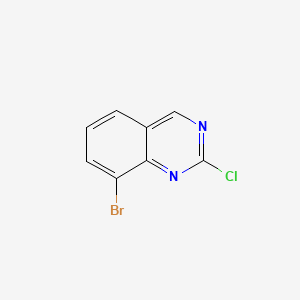

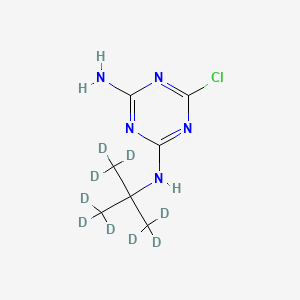
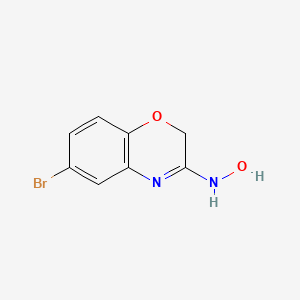
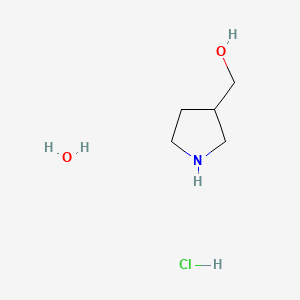

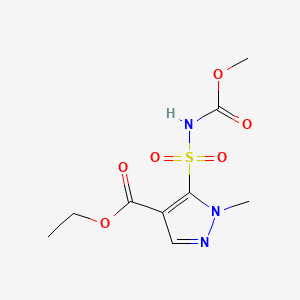

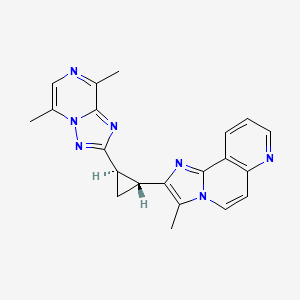

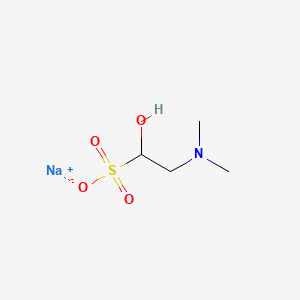

![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
